molecular formula C12H13F2NO B14167375 3-(Difluoromethylidene)-N-phenylpentanamide CAS No. 926935-51-5

3-(Difluoromethylidene)-N-phenylpentanamide

Cat. No.: B14167375
CAS No.: 926935-51-5
M. Wt: 225.23 g/mol
InChI Key: YOAUDUPGDPTERL-UHFFFAOYSA-N
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Description

3-(Difluoromethylidene)-N-phenylpentanamide is an organic compound characterized by the presence of a difluoromethylidene group attached to a pentanamide backbone with a phenyl group

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylidene)-N-phenylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

3-(Difluoromethylidene)-N-phenylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethylidene)-N-phenylpentanamide involves its interaction with molecular targets through its difluoromethylidene group. This group can form strong bonds with various biomolecules, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethylidene)-N-phenylpentanamide
  • 3-(Chloromethylidene)-N-phenylpentanamide
  • 3-(Bromomethylidene)-N-phenylpentanamide

Uniqueness

3-(Difluoromethylidene)-N-phenylpentanamide is unique due to its difluoromethylidene group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of two fluorine atoms enhances its ability to participate in various chemical reactions and interact with biological targets .

Properties

CAS No.

926935-51-5

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

3-(difluoromethylidene)-N-phenylpentanamide

InChI

InChI=1S/C12H13F2NO/c1-2-9(12(13)14)8-11(16)15-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3,(H,15,16)

InChI Key

YOAUDUPGDPTERL-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(F)F)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

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